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molecular formula C11H12N2O6 B1346812 Methyl 4-acetamido-2-methoxy-5-nitrobenzoate CAS No. 4093-41-8

Methyl 4-acetamido-2-methoxy-5-nitrobenzoate

Cat. No. B1346812
M. Wt: 268.22 g/mol
InChI Key: AGSSDWHUSPSVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040565B2

Procedure details

Prepared analogously to example 547b from methyl 4-acetylamino-2-methoxy-5-nitro-benzoate with NaOH in ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[C:7]([O:18][CH3:19])[CH:6]=1)(=O)C.[OH-].[Na+]>C(O)C>[NH2:4][C:5]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[C:7]([O:18][CH3:19])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=O)OC)C=C1[N+](=O)[O-])OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(C(=O)O)C=C1[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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